Chemical structure and physical properties of tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate
Chemical structure and physical properties of tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established synthetic methodologies and analyzing structure-activity relationships of analogous compounds, this document offers valuable insights for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Scientific Significance of the Indolyl-Pyrrolidine Scaffold
The fusion of indole and pyrrolidine rings creates a molecular scaffold with rich three-dimensional architecture and diverse biological potential. The indole nucleus is a ubiquitous pharmacophore found in numerous natural products and FDA-approved drugs, known for its ability to interact with a wide range of biological targets. Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, provides conformational flexibility and chiral centers that are crucial for optimizing drug-receptor interactions. The combination of these two moieties in tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate results in a molecule with potential applications in oncology, neuroinflammation, and infectious diseases. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers a strategic handle for further synthetic modifications, allowing for the exploration of a broad chemical space.
Chemical Structure and Identifiers
The chemical structure and key identifiers for tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate are presented below.
Caption: 2D Chemical Structure of the molecule.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1355182-61-4 | [1] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [1] |
| Molecular Weight | 286.37 g/mol | [1] |
| IUPAC Name | tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)NC=C3 | [1] |
| InChI Key | ZWBPPULOWKDHKW-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 3.3 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 41.6 Ų | |
| Formal Charge | 0 |
Solubility: Based on its chemical structure, the compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in aqueous solutions is predicted to be low.
Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Synthesis and Characterization
A validated, step-by-step synthesis protocol for tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is not explicitly detailed in the current body of scientific literature. However, based on established synthetic strategies for analogous compounds, a plausible and efficient synthetic route can be proposed. The most likely approach involves a palladium-catalyzed Suzuki cross-coupling reaction.
Caption: Proposed Suzuki Coupling Synthesis Workflow.
Proposed Synthetic Protocol: Suzuki Cross-Coupling
This protocol is based on well-established Suzuki coupling methodologies for the formation of C-C bonds between aryl halides and boronic acids or esters.[2]
Step 1: Preparation of Starting Materials
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tert-Butyl 2-(borolan-2-yl)pyrrolidine-1-carboxylate: This can be prepared from commercially available N-Boc-pyrrolidine via borylation.
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5-Bromo-1H-indole: This is a commercially available starting material.
Step 2: The Coupling Reaction
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To a reaction vessel, add 5-bromo-1H-indole (1.0 equivalent), tert-butyl 2-(borolan-2-yl)pyrrolidine-1-carboxylate (1.2 equivalents), and a suitable palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).
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Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) (2.0 equivalents).
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Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature.
Step 3: Work-up and Purification
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Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the chemical structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the protons of the indole ring (in the aromatic region, ~6.5-7.5 ppm), the pyrrolidine ring (in the aliphatic region, ~1.8-4.0 ppm), and the tert-butyl group (a singlet at ~1.5 ppm). The NH proton of the indole ring will likely appear as a broad singlet at higher chemical shift (~8.0-8.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the carbonyl carbon of the Boc group (~155 ppm), the carbons of the indole ring (~100-140 ppm), the carbons of the pyrrolidine ring (~25-60 ppm), and the carbons of the tert-butyl group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (286.37 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a characteristic N-H stretching vibration for the indole ring (~3400 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions (~2850-3100 cm⁻¹), and a strong carbonyl (C=O) stretching vibration for the Boc group (~1690 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents. The indole and pyrrolidine moieties are present in a number of compounds that have been investigated for a variety of therapeutic indications.
Potential Therapeutic Areas:
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Oncology: Indole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[2] The pyrrolidine scaffold can be further functionalized to enhance selectivity and potency against specific cancer targets.
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Neuroinflammation and Neurodegenerative Diseases: The indole nucleus is a core component of several neurologically active compounds. Derivatives of indolyl-pyrrolidines may modulate targets involved in neuroinflammatory pathways, offering potential for the treatment of diseases such as Alzheimer's and Parkinson's disease.
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Infectious Diseases: The indole scaffold has been explored for the development of antibacterial, antifungal, and antiviral agents. The pyrrolidine moiety can be modified to improve the pharmacokinetic properties and efficacy of these potential antimicrobial compounds.
The Boc-protected nitrogen of the pyrrolidine ring serves as a convenient point for chemical modification, allowing for the synthesis of a library of derivatives. This enables the exploration of structure-activity relationships and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is a valuable building block for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of its chemical structure, properties, a proposed synthetic route, and potential applications in drug discovery. While experimental data for this specific compound is limited, the information presented herein, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers to initiate and advance their investigations into this promising chemical scaffold.
